molecular formula C19H16BrCl2N3OS B2669779 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide CAS No. 899932-51-5

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2669779
CAS No.: 899932-51-5
M. Wt: 485.22
InChI Key: KYBGXRVJGOJRAO-UHFFFAOYSA-N
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Description

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromophenyl, dimethylimidazolyl, sulfanyl, and dichlorophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps, including the formation of the imidazole ring, introduction of the bromophenyl and dichlorophenyl groups, and the final acetamide formation. One common method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrCl2N3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-13-7-8-14(21)15(22)9-13/h3-9H,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBGXRVJGOJRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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